11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one
Description
11-(Iodomethyl)-10-oxadispiro[3.0.3⁵.3⁴]undecan-9-one is a structurally complex spirocyclic compound characterized by a dispiro framework with an iodomethyl substituent and a ketone functional group. Its molecular formula is C₁₁H₁₅IO₂, with a molecular weight of 273.72 g/mol and a CAS number of 2230802-71-6 . The iodomethyl group introduces significant reactivity, making it a candidate for nucleophilic substitution or cross-coupling reactions. Its dispiro architecture ([3.0.3⁵.3⁴]) distinguishes it from simpler spirocycles, likely influencing its conformational rigidity and steric properties.
Properties
IUPAC Name |
11-(iodomethyl)-10-oxadispiro[3.0.35.34]undecan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c12-7-8-10(3-1-4-10)11(5-2-6-11)9(13)14-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHBCQOIMGHLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(OC(=O)C23CCC3)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Iodomethyl)-10-oxadispiro[3.0.3{5}.3{4}]undecan-9-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a precursor compound using iodine and a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-(Iodomethyl)-10-oxadispiro[3.0.3{5}.3{4}]undecan-9-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The spirocyclic structure allows for potential ring-closing reactions to form new cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
11-(Iodomethyl)-10-oxadispiro[3.0.3{5}.3{4}]undecan-9-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(Iodomethyl)-10-oxadispiro[3.0.3{5}.3{4}]undecan-9-one involves its interaction with specific molecular targets. The iodine atom can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Differences
Spiro Architecture: The target compound’s dispiro [3.0.3⁵.3⁴] system creates a more complex and rigid framework compared to single-spiro systems like [4.6] or [5.5] . This rigidity may enhance stability in catalytic or high-stress environments.
Functional Groups: The iodomethyl group in the target compound offers unique reactivity for halogen-based coupling reactions (e.g., Suzuki-Miyaura), unlike the methyl group in 9-Methylspiro[5.5]undecan-3-one or the trioxa rings in 1,4,8-Trioxaspiro[4.6]undecan-9-one . The ketone at position 9 is common across spirocyclic undecanones, enabling reductive amination or condensation reactions .
Applications: 1,4,8-Trioxaspiro[4.6]undecan-9-one is directly used in drug synthesis, whereas the target compound’s applications remain inferred from structural parallels .
Physicochemical Properties
- Solubility : The iodomethyl group may reduce aqueous solubility compared to oxygen-rich analogues like 1,4,8-Trioxaspiro[4.6]undecan-9-one .
- Stability: The dispiro system likely enhances thermal stability relative to monospiro compounds, though the iodomethyl group could pose light sensitivity risks .
Research Findings and Gaps
- Synthetic Utility : The target compound’s iodomethyl group positions it as a versatile intermediate for late-stage functionalization, a feature underutilized in current literature .
- Biological Activity: No direct studies on its pharmacological properties exist, unlike 1,4,8-Trioxaspiro[4.6]undecan-9-one, which is linked to agrochemical development .
- Structural Studies : Conformational analysis via NMR or X-ray crystallography is needed to clarify the dispiro system’s impact on reactivity .
Biological Activity
11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one is a unique compound characterized by its complex spirocyclic structure and the presence of iodine, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C_{11}H_{15}I O, with a molecular weight of approximately 286.14 g/mol. The compound features a dispiro structure that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of iodine in the structure can enhance the reactivity and bioavailability of the compound.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing iodine are known for their ability to disrupt microbial membranes and inhibit growth.
Anticancer Properties
The spirocyclic nature of this compound may allow it to interact with various cellular pathways involved in cancer progression. Research has shown that similar spiro compounds can induce apoptosis in cancer cells, suggesting potential for therapeutic use in oncology.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells.
- Enzyme Inhibition : It could inhibit specific enzymes involved in cell signaling pathways.
- Membrane Disruption : The iodine atom may facilitate interactions with lipid membranes, leading to cell lysis.
Case Studies and Research Findings
A review of literature reveals several studies exploring the biological activity of related compounds:
- Antimicrobial Studies :
- Anticancer Activity :
- Pharmacological Profiles :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
